4-chloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
This compound belongs to the 1,3,4-thiadiazole family, a class of heterocyclic molecules renowned for their structural versatility and broad biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The molecule features a benzamide core substituted with a 4-chloro group and a 1,3,4-thiadiazole ring linked to a 2-oxo-2-(p-tolylamino)ethylthio moiety.
Properties
IUPAC Name |
4-chloro-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2S2/c1-11-2-8-14(9-3-11)20-15(24)10-26-18-23-22-17(27-18)21-16(25)12-4-6-13(19)7-5-12/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGYHCXEWCKQCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Compounds with similar structures have been found to interact with various biological targets, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
The presence of sulfur in the thiazolidine motif has been found to enhance the pharmacological properties of similar compounds.
Biological Activity
4-chloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 418.91 g/mol. The structure features a thiadiazole ring, which is known for its pharmacological potential. The compound's synthesis and physicochemical properties have been documented in various studies, highlighting its utility in biological research .
Anticancer Activity
Recent studies have demonstrated the anticancer potential of thiadiazole derivatives. For instance, compounds with similar structures have shown promising activity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The presence of electron-withdrawing groups like chlorine at the para position has been associated with enhanced anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Similar Thiadiazole Derivative | HepG2 | 10.14 |
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. SAR studies indicate that modifications in the substituents on the thiadiazole ring can lead to improved antimicrobial efficacy. Compounds with halogen substitutions have shown increased activity against bacterial strains .
Antioxidant Potential
Thiadiazole derivatives have also been evaluated for their antioxidant activities. The presence of specific functional groups has been linked to enhanced radical scavenging abilities, making these compounds potential candidates for further development as antioxidant agents .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Cell Proliferation : The compound has been shown to interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : It promotes programmed cell death through pathways involving caspases and reactive oxygen species (ROS).
- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.
Case Studies
Several studies have focused on the biological evaluation of thiadiazole derivatives:
- Anticancer Study : A recent study synthesized various thiadiazole derivatives and tested their antiproliferative effects against MCF-7 and HepG2 cell lines. The results indicated that compounds with para-substituted halogens exhibited significant cytotoxicity compared to their unsubstituted counterparts .
- Antimicrobial Evaluation : Another study investigated a series of substituted thiadiazoles for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The findings revealed that compounds with electron-withdrawing groups showed enhanced activity against these pathogens .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to 4-chloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide. For instance, derivatives containing thiadiazole and thiazole moieties have shown promising antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Screening
A study published in the Journal of Medicinal Chemistry investigated the cytotoxic effects of thiadiazole derivatives on liver cell carcinoma. The results indicated that certain derivatives exhibited IC₅₀ values as low as 3.105 μM, demonstrating selective toxicity towards cancer cells while sparing normal cells . The mechanism of action involved the inhibition of key signaling pathways such as VEGFR-2 and AKT, leading to apoptosis in cancer cells.
Mechanistic Insights
The compound’s mechanism involves:
- Inhibition of Kinases : The compound inhibits kinases like VEGFR-2 and AKT, which are crucial for tumor growth and survival.
- Induction of Apoptosis : It triggers apoptosis through caspase activation and cell cycle arrest at the S phase .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the efficacy of such compounds. Modifications in the substituents attached to the thiadiazole ring significantly influence their biological activity. For example:
- Substituent Variations : The introduction of electron-donating groups has been shown to enhance cytotoxicity against specific cancer cell lines .
Data Table: Anticancer Activity of Related Compounds
| Compound | IC₅₀ (μM) | Target Cell Line | Mechanism |
|---|---|---|---|
| Compound A | 3.105 | Liver Carcinoma | VEGFR-2 Inhibition |
| Compound B | 5.0 | MCF-7 (Breast Cancer) | AKT Inhibition |
| Compound C | 10.14 | A549 (Lung Cancer) | Apoptosis Induction |
Pharmacological Applications
Beyond oncology, compounds with similar structures have been explored for their potential in treating other conditions:
- Antimicrobial Activity : Some derivatives exhibit antibacterial properties against Gram-positive bacteria.
- Anti-inflammatory Effects : Research indicates potential use in reducing inflammation through modulation of cytokine production.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of 1,3,4-thiadiazoles are highly dependent on substituent patterns. Below is a comparative analysis with key analogues:
Key Observations:
- Electron-Withdrawing Groups (e.g., Nitro, Chloro): The nitro group in enhances antimicrobial activity by increasing electrophilicity, while the chloro substituent in improves DNA intercalation in cancer cells. The target compound’s 4-chloro group may similarly enhance target binding.
- Aromatic/Planar Moieties (e.g., Pyridinyl, Thiazolyl): Pyridinyl (in 4c) and thiazolyl (in ) groups facilitate π-π stacking with biological targets, improving potency. The target’s p-tolylamino group may mimic this behavior via hydrophobic interactions .
- Flexible Linkers (e.g., Thioethyl): The thioethyl chain in the target compound and likely improves solubility and conformational adaptability, critical for membrane penetration .
Spectral and Physicochemical Data
- IR/NMR: The target compound’s IR spectrum would show N-H (3280–3320 cm⁻¹), C=O (1680–1700 cm⁻¹), and C-S (640–680 cm⁻¹) stretches, consistent with .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 4-chloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, and how can its purity be validated?
- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-thiadiazole core. For example, thiosemicarbazide derivatives are condensed with carboxylic acids or acyl chlorides under reflux conditions (e.g., in ethanol or pyridine) . Chloroacetyl chloride or similar agents are used to introduce the chloro-benzamide moiety. Purification involves recrystallization (e.g., from ethanol or DMSO/water mixtures) .
- Validation : Purity is confirmed via melting point analysis, IR (to detect functional groups like amide C=O at ~1650 cm⁻¹), ¹H/¹³C NMR (to verify substituent integration and coupling), and mass spectrometry (to confirm molecular ion peaks) .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is employed. Crystals are grown via slow evaporation of solvent (e.g., methanol). Data collection uses a Bruker SMART CCD diffractometer with Mo-Kα radiation.
- Refinement : SHELX programs (e.g., SHELXL) are standard for small-molecule refinement. Hydrogen atoms are placed geometrically and refined using a riding model. Key parameters include R-factor (<0.05) and data-to-parameter ratio (>15) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodology : Cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM. Pro-apoptotic activity is assessed via flow cytometry (Annexin V/PI staining). Cell cycle arrest is analyzed using propidium iodide staining and flow cytometry .
Advanced Research Questions
Q. How can synthetic yields be optimized when introducing the 2-oxo-2-(p-tolylamino)ethylthio moiety?
- Methodology : Use coupling agents like EDCI/HOBt in dry DMF to enhance amide bond formation efficiency. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Side products (e.g., disulfides) are minimized by inert atmosphere (N₂/Ar) and stoichiometric control of thiol intermediates .
Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?
- Methodology : For disordered regions, apply PART instructions in SHELXL to model partial occupancy. For twinning, use TWIN/BASF commands. Validate with R₁ (intensity) and wR₂ (weighted) residuals. Complementary techniques like PXRD or solid-state NMR can confirm bulk crystallinity .
Q. How can molecular docking studies predict its interaction with bacterial PFOR enzymes?
- Methodology : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand (AM1-BCC charges) and receptor (PDB: 1PFB). Docking grids are centered on the active site (e.g., FAD-binding domain). Key interactions (H-bonds with Arg174, hydrophobic contacts with Phe256) are analyzed. Validate via MD simulations (NAMD/GROMACS) to assess binding stability .
Q. What orthogonal analytical methods address discrepancies in NMR and MS data due to tautomerism?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
